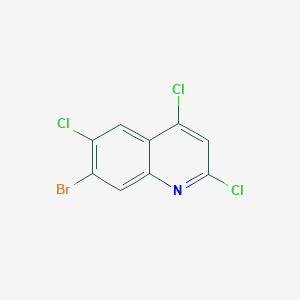
7-Bromo-2,4,6-trichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,4,6-trichloroquinoline, also known as BTQ, is a chemical compound that has been extensively studied for its various properties . It has a molecular formula of C9H3BrCl3N .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 Carbon atoms, 3 Hydrogen atoms, 1 Nitrogen atom, 3 Chlorine atoms, and 1 Bromine atom . The exact mass is 308.851440 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.38 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 358.3±37.0 °C at 760 mmHg . The flash point is 170.5±26.5 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
7-Bromo-2,4,6-trichloroquinoline serves as an intermediate in the synthesis of various quinoline derivatives. For instance, Lei et al. (2015) optimized the synthesis of a quinoline compound, which is a key intermediate for PI3K/mTOR inhibitors, starting from 6-bromoquinolin-4-ol and involving steps like nitration, chlorination, alkylation, reduction, and substitution. This optimization opens avenues for synthesizing derivatives of NVP-BEZ235, a potent PI3K inhibitor Lei et al., 2015. Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient one-pot synthesis of tribromoquinoline and dibromo-tetrahydroquinoline, which are valuable for synthesizing novel trisubstituted quinoline derivatives Şahin et al., 2008.
Photolabile Protecting Group
The brominated hydroxyquinoline, related to this compound, is noted for its application as a photolabile protecting group. Fedoryak and Dore (2002) introduced 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids, demonstrating its superior efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications, compared to other caging groups. This compound also exhibits increased solubility and minimal fluorescence, making it useful in biological contexts Fedoryak & Dore, 2002. Zhu et al. (2006) further validated the efficiency of 8-bromo-7-hydroxyquinoline, emphasizing its compatibility with two-photon excitation (2PE) techniques, which is crucial for studying cell physiology and the action of biological effectors in real-time Zhu et al., 2006.
Pharmaceutical Intermediates
The structure and properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Malmgren et al. (2008) described the large-scale manufacturing process of thymitaq, an anticancer agent, starting from 6-bromo-5-methylanthranilic acid, highlighting the compound's role in the synthesis of pharmaceuticals Malmgren et al., 2008.
Safety and Hazards
The safety data sheet for 7-Bromo-2,4,6-trichloroquinoline indicates that it is classified as a warning under the GHS classification . It has hazard statements of H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
7-bromo-2,4,6-trichloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHHSFKEDTUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
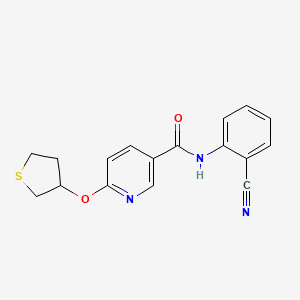
![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)
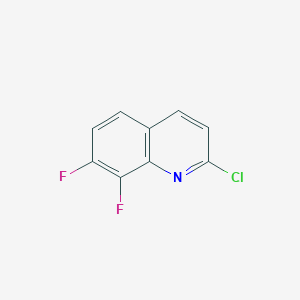
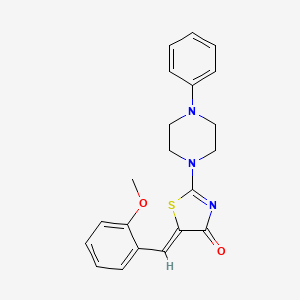

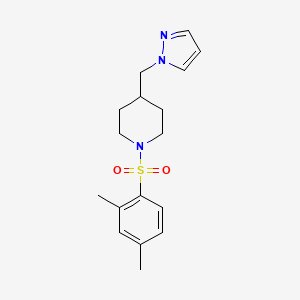

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)
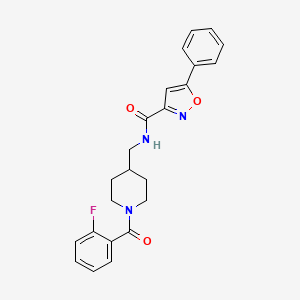
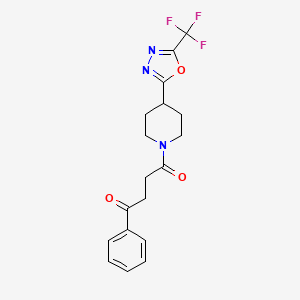
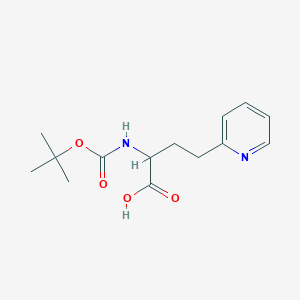
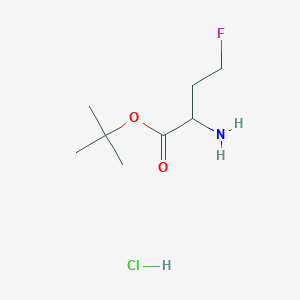
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2598487.png)
